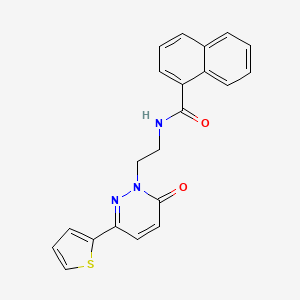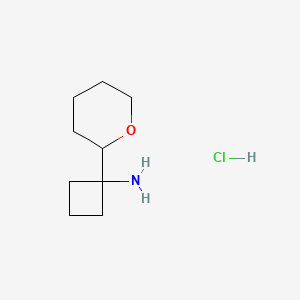
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-6-(trifluoromethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-6-(trifluoromethyl)nicotinamide is a useful research compound. Its molecular formula is C16H17F3N2O2S and its molecular weight is 358.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Design and Synthesis for Agricultural Applications
A series of new N-(thiophen-2-yl) nicotinamide derivatives, sharing structural similarities with N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-6-(trifluoromethyl)nicotinamide, have been designed and synthesized, targeting agricultural applications. These compounds have shown significant fungicidal activities, surpassing commercial fungicides in efficacy against cucumber downy mildew. This breakthrough suggests their potential as lead compounds for further optimization and development into novel fungicides (Wu et al., 2022).
Herbicidal Activity from Nicotinic Acid Derivatives
Investigations into novel natural-product-based herbicides led to the synthesis of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid. Some derivatives demonstrated outstanding herbicidal activity, highlighting the potential for nicotinic acid derivatives, akin to this compound, in developing new herbicides against monocotyledonous weeds (Yu et al., 2021).
Metabolic and Therapeutic Insights
Nicotinamide derivatives have been extensively studied for their role in cellular bioenergetics and potential therapeutic applications. For instance, nicotinamide phosphoribosyltransferase (NAMPT) inhibitors have shown promise in cancer therapy by affecting cellular metabolism, suggesting a potential avenue for the use of related compounds like this compound in treating various diseases (Tolstikov et al., 2014).
Corrosion Inhibition and Industrial Applications
Recent studies have explored the corrosion inhibition effects of nicotinamide derivatives on metals, revealing their potential in protecting against corrosion in acidic environments. This research area could benefit from the chemical properties of this compound, offering new solutions for extending the lifespan of metal infrastructure (Chakravarthy et al., 2014).
Enhancing Transdermal Drug Delivery
Nicotinamide is known for its skin care benefits, including treating acne and pellagra. Studies on enhancing its transdermal delivery through oil-based formulations suggest a pathway for similar compounds to improve skin health outcomes, marking an area where this compound could potentially contribute (Kitaoka et al., 2021).
Neuroprotective Properties
The neuroprotective effects of nicotinamide in Parkinson’s disease models, due to its role in energy metabolism and cellular functions, underscore the potential of nicotinamide derivatives in neuroprotection. This suggests a promising research direction for this compound in exploring treatments for neurodegenerative diseases (Rehman et al., 2022).
Properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-2-ylpentyl)-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O2S/c17-16(18,19)14-4-3-12(10-21-14)15(23)20-7-5-11(6-8-22)13-2-1-9-24-13/h1-4,9-11,22H,5-8H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBTVMCGQKHRJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCNC(=O)C2=CN=C(C=C2)C(F)(F)F)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-pyrrolidin-1-ylethanone](/img/structure/B2671555.png)
![4-(dimethylsulfamoyl)-N-[(5-prop-2-enylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2671556.png)
![1-[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2671558.png)
![6-Cyclopropyl-3-[2-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]pyrimidin-4-one](/img/structure/B2671561.png)

![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2671563.png)
![N-(3,4-dichlorophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2671564.png)
![1-(2,5-Dimethylbenzyl)-3'-(3,5-dimethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2671565.png)


![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-phenylpropanamide](/img/structure/B2671572.png)
![4-bromo-1-(2-fluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2671573.png)
![[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]thiourea](/img/structure/B2671574.png)
